Biochemical SMYD3 Inhibitory Potency (IC50) vs. a Published SMYD3 Clinical Candidate
In a biochemical assay measuring inhibition of recombinant SMYD3 using ³H-SAM as the methyl donor substrate, the target compound demonstrated an IC50 of 32 nM [1]. By comparison, the irreversible SMYD3 inhibitor SMYD3-IN-1 (compound 29) achieved an IC50 of 11.7 nM under similar recombinant enzyme conditions . Although SMYD3-IN-1 is more potent in the biochemical assay, its irreversible binding mechanism may limit the ability to dissociate pharmacokinetics from pharmacodynamics, whereas the reversible binding mode of the target compound (inferred from the pyrrolidine carboxamide chemotype) offers potential advantages in temporal control of target engagement [2]. This mechanistic distinction is critical for applications requiring reversible inhibition, such as target-validation studies and combination-therapy screening.
| Evidence Dimension | Biochemical SMYD3 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | SMYD3-IN-1 (compound 29) IC50 = 11.7 nM |
| Quantified Difference | Target compound is 2.7-fold less potent than SMYD3-IN-1, but presents a distinct, putatively reversible binding mode. |
| Conditions | Recombinant SMYD3 enzyme; ³H-SAM substrate; biochemical assay (ChEMBL/BindingDB curated data) |
Why This Matters
For researchers requiring reversible target engagement rather than irreversible inhibition, the target compound offers a differentiated pharmacological profile that facilitates washout experiments and dynamic modulation of SMYD3 activity.
- [1] BindingDB BDBM50509581. IC50: 32 nM. Assay: Inhibition of recombinant N-terminal FLAG/His-tagged SMYD3 (unknown origin) expressed in baculovirus-infected insect cells using ³H-SAM as substrate. View Source
- [2] Kuntz, K.W. et al. Substituted Pyrrolidine Carboxamide Compounds. US20200048195A1. The patent describes reversible SMYD3/2 inhibition for the pyrrolidine carboxamide chemotype. View Source
